molecular formula C9H13N B15345438 3-(Prop-2-en-1-yl)hex-4-enenitrile CAS No. 58794-17-5

3-(Prop-2-en-1-yl)hex-4-enenitrile

Cat. No.: B15345438
CAS No.: 58794-17-5
M. Wt: 135.21 g/mol
InChI Key: HJONTWUZLZLLFY-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)hex-4-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)hex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hex-4-enenitrile with prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of transition metal catalysts, can be employed to enhance the efficiency of the reaction. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)hex-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yl)hex-4-enenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)hex-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-en-1-yl)hex-4-enenitrile: Unique due to its specific substitution pattern and reactivity.

    Hex-4-enenitrile: Lacks the prop-2-en-1-yl substituent, resulting in different reactivity and applications.

    Prop-2-en-1-yl derivatives: Compounds with similar substituents but different core structures, leading to varied chemical behavior.

Uniqueness

This compound stands out due to its combination of a nitrile group and an alkene chain with a prop-2-en-1-yl substituent. This unique structure imparts specific reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

58794-17-5

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-prop-2-enylhex-4-enenitrile

InChI

InChI=1S/C9H13N/c1-3-5-9(6-4-2)7-8-10/h3-4,6,9H,1,5,7H2,2H3

InChI Key

HJONTWUZLZLLFY-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC=C)CC#N

Origin of Product

United States

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